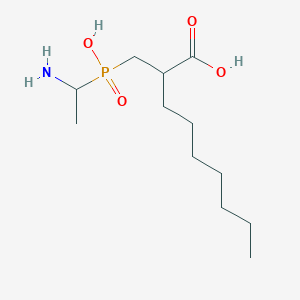

Heptyl phosphinate

Description

Structure

3D Structure

Properties

CAS No. |

113592-29-3 |

|---|---|

Molecular Formula |

C12H26NO4P |

Molecular Weight |

279.31 g/mol |

IUPAC Name |

2-[[1-aminoethyl(hydroxy)phosphoryl]methyl]nonanoic acid |

InChI |

InChI=1S/C12H26NO4P/c1-3-4-5-6-7-8-11(12(14)15)9-18(16,17)10(2)13/h10-11H,3-9,13H2,1-2H3,(H,14,15)(H,16,17) |

InChI Key |

YPILDURZUUKHOF-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(CP(=O)(C(C)N)O)C(=O)O |

Canonical SMILES |

CCCCCCCC(CP(=O)(C(C)N)O)C(=O)O |

Synonyms |

(1-aminoethyl)(2-carboxy-1-octyl)phosphinic acid heptyl phosphinate |

Origin of Product |

United States |

Mechanistic Investigations of Heptyl Phosphinate Reactions

Tautomeric Equilibria in H-Phosphinic Acids and Esters

H-phosphinic acids and their corresponding esters, such as heptyl phosphinate, exhibit a crucial prototropic tautomeric equilibrium. nih.gov The equilibrium exists between a dominant tetracoordinate, pentavalent P(V) species (the phosphinate form) and a minor tricoordinate, trivalent P(III) species (the phosphonous acid or ester form). nih.govtandfonline.com

The major tautomer is the tetracoordinate form, H-P(O)(OR)R', where the phosphorus atom is pentavalent. nih.gov The minor, trivalent tautomer, HP(OR)R', contains a lone pair of electrons on the phosphorus atom, making it more nucleophilic. nih.gov Although the equilibrium overwhelmingly favors the stable P(V) form, the trivalent tautomer is essential as it is often the reactive intermediate in many chemical transformations. tandfonline.comnih.gov

The position of this equilibrium is significantly influenced by the electronic properties of the substituents on the phosphorus atom. nih.gov Electron-withdrawing groups tend to stabilize the P(III) form, shifting the equilibrium, whereas electron-donating groups favor the P(V) form. nih.govresearchgate.net Computational studies have been employed to quantify these equilibria, showing that for typical alkyl phosphinates, the P(V) tautomer is more stable by a significant margin. researchgate.net The interconversion between these tautomers can occur via several pathways, including intramolecular proton transfer or, more favorably, through intermolecular mechanisms involving dimer or trimer complexes, which lower the activation energy of the proton transfer. nih.govresearchgate.net

| Factor | Influence on Equilibrium | Mechanism | Reference |

|---|---|---|---|

| Substituent Electronic Effects | Electron-withdrawing groups (e.g., CF₃) stabilize P(III) form; electron-donating groups (e.g., alkyl) stabilize P(V) form. | Inductive effects alter the electron density and stability of the phosphorus center in each tautomeric form. | nih.govresearchgate.net |

| Solvent Polarity | Solvent properties can influence the relative stability of the tautomers, with some equilibria showing solvent dependency. | Differential solvation of the more polar P(V) tautomer versus the less polar P(III) tautomer. | nih.gov |

| Concentration | Higher concentrations can favor intermolecular proton transfer pathways via dimer or trimer formation. | Lowers the activation energy for proton transfer compared to the high-energy intramolecular pathway. | nih.govresearchgate.net |

Elucidation of Reaction Pathways in Phosphinate Esterification

The synthesis of phosphinate esters like this compound can be accomplished through several mechanistic pathways. The choice of method depends on the desired product and the nature of the starting materials.

Direct Esterification: Direct esterification of a phosphinic acid with an alcohol is generally inefficient. This is because the nucleophilic attack of the alcohol on the tetracoordinate phosphorus atom is difficult. The reaction can sometimes be forced under harsh conditions, proceeding through the more nucleophilic trivalent tautomer of the phosphinic acid.

Activation-Based Methods: A more common and efficient approach involves the use of activating agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to convert the phosphinic acid into a more reactive intermediate, which is then readily attacked by the alcohol. wikipedia.orgfishersci.cafishersci.finih.gov This method is analogous to the widely used DCC-coupling in peptide synthesis. wikipedia.org

Reaction with Orthoesters: Another effective method for esterification is the reaction of phosphinic acids with orthoesters, such as triethyl orthoacetate. fishersci.atsigmaaldrich.comuni.lulabsolu.ca This reaction is believed to proceed via a key intermediate, a 1,1-diethoxyethyl ester of the phosphinic acid, which then irreversibly transforms into the final phosphinate ester. sigmaaldrich.com This method offers high selectivity for producing monoesters under controlled temperature conditions.

| Pathway | Reagents | Key Mechanistic Feature | Typical Conditions | Reference |

|---|---|---|---|---|

| Direct Esterification | Phosphinic Acid + Alcohol | Reaction proceeds through the minor, more reactive P(III) tautomer. Generally low yield. | High temperature, removal of water. | |

| DCC Coupling | Phosphinic Acid + Alcohol + DCC | Formation of a reactive O-acylisourea intermediate which is susceptible to nucleophilic attack by the alcohol. | Presence of a catalyst like DMAP in an aprotic solvent (e.g., THF). | wikipedia.orgnih.gov |

| Orthoester Method | Phosphinic Acid + Trialkyl Orthoacetate | Formation of a mixed anhydride-like intermediate followed by irreversible transformation. | Controlled temperature to achieve selective mono-esterification. | sigmaaldrich.com |

Stereochemical Dynamics in Catalytic Carbon-Phosphorus Coupling Reactions

The formation of a carbon-phosphorus bond is a key transformation for creating a wide range of organophosphorus compounds. Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are powerful methods for coupling H-phosphinates with aryl or vinyl halides. organic-chemistry.orgorganic-chemistry.org

A critical aspect of these reactions is their stereochemical outcome at the phosphorus center. When an optically active, P-stereogenic H-phosphinate is used, the reaction proceeds with a high degree of stereospecificity. Mechanistic studies have demonstrated that these cross-coupling reactions occur with retention of configuration at the phosphorus atom. organic-chemistry.orgsustech.edu.cn

The proposed catalytic cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) complex. The H-phosphinate then coordinates to the resulting Pd(II) complex and is deprotonated by a base. The crucial C-P bond-forming step is a reductive elimination from the Pd(II) intermediate. The observation of retention of stereochemistry supports a mechanism where the reductive elimination step proceeds without inversion at the phosphorus center. sustech.edu.cn This stereochemical integrity is vital for the synthesis of chiral phosphinate-containing molecules.

Enzyme-Mimetic Reaction Mechanisms Involving Phosphinate Transition State Analogs

Phosphinates, including those with alkyl chains like a heptyl group, serve as highly effective transition state analogs for enzymes that catalyze hydrolysis reactions, particularly metalloproteases. mdpi.comresearchgate.netscilit.com The rationale for their inhibitory power lies in their structural and electronic resemblance to the tetrahedral, high-energy transition state of amide bond hydrolysis. mdpi.comnih.gov

During the enzymatic hydrolysis of a peptide bond, a water molecule attacks the carbonyl carbon of the scissile amide bond, forming a transient, tetrahedral intermediate. acs.org The phosphinate moiety [—P(O)₂⁻—CH₂—] is an excellent mimic of this intermediate for several reasons:

Tetrahedral Geometry: The phosphorus atom in a phosphinate is tetrahedral, just like the carbonyl carbon in the hydrolytic transition state. researchgate.net

Charge: The phosphinate oxyanion can chelate the catalytic zinc ion (Zn²⁺) present in the active site of many metalloproteases, mimicking the interaction of the oxyanion in the natural transition state. researchgate.net

Stability: Unlike the transient hydrolytic intermediate, the phosphinate group is chemically stable and not susceptible to cleavage, leading to potent and stable inhibition of the enzyme. researchgate.net

This enzyme-mimetic mechanism has been exploited to design powerful and selective inhibitors for various matrix metalloproteinases (MMPs). nih.govacs.org For example, a phosphinate analog incorporated into a peptide sequence that is selectively recognized by MMP-2 and MMP-9 resulted in a highly potent and selective inhibitor for these enzymes. nih.govacs.org The phosphinate group replaces the scissile amide bond, binding tightly to the enzyme's active site and blocking its catalytic function. nih.gov

Computational and Theoretical Chemistry of Heptyl Phosphinate

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in molecules like heptyl phosphinate. These methods solve the Schrödinger equation to determine the electronic wavefunction and energy of a molecule, providing deep insights into its chemical nature. whiterose.ac.ukresearchgate.net

For phosphinate compounds, quantum chemical studies can elucidate the nature of the phosphorus-carbon (P-C) and phosphorus-oxygen (P=O) bonds, which are central to the molecule's identity and reactivity. mdpi.compharm.or.jp The analysis of bonding properties, such as through Natural Bond Orbital (NBO) analysis, can reveal the degree of covalent and ionic character in these bonds and identify key orbital interactions. mdpi.com For instance, in related phosphonate (B1237965) compounds, NBO analysis has been used to understand charge transfer between donor and acceptor moieties, which is crucial for stability. sioc-journal.cn

In the context of this compound, such studies would involve:

Geometric Optimization: Determining the most stable three-dimensional structure, including bond lengths and angles, particularly around the central phosphorus atom.

Electron Density Distribution: Mapping the electron density to identify regions of high and low electron concentration, which are indicative of reactive sites.

Bonding Analysis: Using techniques like Atoms in Molecules (AIM) to characterize the nature of the chemical bonds (e.g., covalent vs. electrostatic interactions). mdpi.com

Tautomerism Studies: Investigating the tautomeric equilibrium between the pentavalent phosphinate form (with a P=O double bond) and the trivalent phosphinous acid form (with a P-OH single bond). mdpi.comiaea.orgresearchgate.net Quantum chemical calculations can determine the relative stabilities of these tautomers and the energy barriers for their interconversion, which is critical for understanding reactivity. mdpi.com

Although specific data for this compound is not available, studies on other H-phosphinates show that the stability of tautomers is highly influenced by the nature of the substituents. mdpi.com

Applications of Density Functional Theory (DFT) in Phosphinate Research

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org DFT is widely applied to study the properties of organophosphorus compounds, including phosphinates and phosphonates. rsc.orgresearchgate.net

Key applications of DFT in phosphinate research that would be relevant for this compound include:

Calculation of Molecular Properties: DFT can accurately predict a wide range of properties, including molecular orbital energies (HOMO and LUMO), ionization potentials, electron affinities, and dipole moments. nih.gov The HOMO-LUMO energy gap, for example, is a critical indicator of a molecule's kinetic stability and reactivity.

Spectroscopic Predictions: DFT calculations are used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (FT-IR). fu-berlin.de These predictions can be compared with experimental data to confirm molecular structures.

Reaction Mechanisms: DFT is employed to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies. mdpi.comresearchgate.net This is essential for understanding reaction kinetics and mechanisms, such as hydrolysis or tautomerism in phosphinates. sioc-journal.cnmdpi.com For instance, DFT calculations on other alkyl phosphine (B1218219) oxides have supported a bimolecular mechanism for tautomerism. iaea.orgresearchgate.netrsc.org

Solvent Effects: By using models like the Polarizable Continuum Model (PCM), DFT can simulate the effects of different solvents on molecular structure and reactivity, which is crucial as many chemical processes occur in solution. mdpi.com

A variety of DFT functionals (e.g., B3LYP, PBE0, ωB97XD) and basis sets (e.g., 6-31G, def2-TZVP) are used in phosphinate research, with the choice depending on the specific property being investigated. mdpi.comiaea.orgresearchgate.netrsc.org

Molecular Modeling for Reactivity and Selectivity Prediction

Molecular modeling encompasses a range of computational techniques, including quantum mechanics (like DFT) and molecular mechanics (MM), used to simulate and predict how molecules behave and interact. nih.gov For this compound, these methods could be invaluable for predicting its reactivity and selectivity in various chemical environments.

Reactivity Descriptors: DFT-based reactivity descriptors, such as the Fukui function and dual descriptor, can be calculated to identify the most nucleophilic and electrophilic sites within the this compound molecule. This helps predict how it will react with other reagents.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps reveal electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a visual guide to reactivity.

Predicting Reaction Outcomes: By simulating the interaction of this compound with various reactants under different conditions, molecular modeling can help predict the likely products of a reaction and their relative yields. For example, modeling has been used to rationalize the differences in binding affinities of phosphinate inhibitors to enzymes. nih.gov

Enantioselectivity in Catalysis: In cases where this compound or its derivatives might be used as ligands in asymmetric catalysis, molecular modeling can be used to predict and explain the enantioselectivity of the catalyzed reaction. wikipedia.org

Studies on related systems, such as peptidomimetic phosphinates, have successfully used modeling and molecular dynamics to rationalize binding affinities for different enzymes. nih.gov

Computational Design and Prediction of Phosphinate-Derived Material Properties

Computational materials science uses modeling and simulation to discover new materials and predict their properties before they are synthesized. wikipedia.orgfrontiersin.org While there is no specific research on materials derived from this compound, the principles of computational design are broadly applicable.

Should this compound be considered as a building block for new materials, such as polymers, metal-organic frameworks (MOFs), or functional coatings, computational methods would play a crucial role:

First-Principles Calculations: Methods like DFT can be used to predict the intrinsic properties of hypothetical materials incorporating the this compound moiety. uoc.gr This includes electronic properties (band structure, density of states), mechanical properties (bulk modulus), and thermal stability. uoc.grnrel.gov

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of materials by simulating the motions and interactions of a large number of molecules over time. This could be used to predict properties like viscosity, diffusion coefficients, and the morphology of a polymer incorporating this compound. MD simulations are also used to study the interaction of inhibitors with surfaces. researchgate.net

Structure-Property Relationships: By systematically modifying the structure of a this compound-derived material in silico and calculating the resulting properties, researchers can establish quantitative structure-property relationships (QSPRs). This knowledge can then guide the synthesis of new materials with desired characteristics.

Interfacial Interactions: Computational modeling can simulate the interaction of this compound-based molecules with surfaces or interfaces. For example, it could be used to study their potential as corrosion inhibitors or as scale inhibitors by modeling their adsorption onto a metal or mineral surface. researchgate.net Research on zirconium phosphonates has used molecular mechanics to understand interlayer pendant group conformations. uvm.edu

The overarching goal of these computational approaches is to accelerate the discovery and optimization of new materials by focusing experimental efforts on the most promising candidates identified through simulation. wikipedia.orgnih.gov

Coordination Chemistry and Material Science Applications of Heptyl Phosphinate Systems

Heptyl Phosphinate as a Ligand in Metal Complexation

Phosphinic acids, including the heptyl derivative, are versatile ligands in coordination chemistry. They are distinguished by a phosphorus atom bonded to two organic groups (in this case, one heptyl group and another organic moiety), a hydroxyl group, and a phosphoryl oxygen. The deprotonated phosphinate anion acts as a bridge between metal centers, facilitating the formation of polynuclear complexes and extended coordination polymers. mdpi.comresearchgate.net

The coordination of phosphinate ligands to metal ions is a cornerstone for building robust molecular and material structures. acs.org These ligands can form stable complexes with a wide array of divalent and trivalent transition metal ions. rsc.org A prevalent coordination motif involves the formation of eight-membered rings where two metal centers are bridged by two phosphinate ligands through their oxygen atoms (M-O-P-O-M). acs.orgmdpi.comresearchgate.net This M-O-P-O-M polymeric chain is a common structural feature in phosphinate coordination polymers. mdpi.comresearchgate.net The nature of the organic substituents on the phosphorus atom, such as a heptyl group, can influence the steric and electronic properties of the ligand, thereby affecting the final structure and nuclearity of the metal complex. acs.orgresearchgate.netresearchgate.net For instance, studies on various Schiff base phosphinate ligands have shown that the final arrangement of Cu(II) complexes is driven by steric differences in the ligand molecules. acs.org

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Phosphinate Ligands

Phosphinate ligands have emerged as a significant class of building blocks for the synthesis of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). mdpi.comnih.gov They serve as a valuable alternative to the more commonly used carboxylate linkers, primarily due to the increased stability of the resulting frameworks. acs.orgmdpi.com The use of trivalent metals like Al(III) and Fe(III) with certain phosphinate ligands has led to the formation of porous MOFs. mdpi.com Research has demonstrated that, similar to carboxylates, phosphinate ligands can be employed to create predictable structures. nih.gov

The variety of CPs and MOFs that can be obtained depends on several factors, including the substituent at the phosphorus atom, the nature of the metal cation, and the experimental conditions. mdpi.com The ability to modify the two organic groups directly attached to the phosphorus atom provides a powerful tool for tuning the properties of the resulting materials in ways that are not possible with analogous phosphonates or carboxylates. acs.orgresearchgate.netresearchgate.net

Ligand Design and Structural Influence on Coordination Motifs

The design of the phosphinate ligand is critical in directing the architecture of the final coordination assembly. The size, shape, and functionality of the organic substituents on the phosphorus atom have a profound impact on the coordination packing and dimensionality of the resulting polymer. mdpi.comresearchgate.net

Research on ferrocene-based bis(phosphinic acids) illustrates this principle clearly. A smaller substituent at the phosphorus atom allows for free rotation of the phosphinate groups, leading to a bridging type of coordination and the formation of extended coordination polymers. mdpi.com Conversely, bulkier substituents can limit this rotation, favoring the formation of discrete 0D complexes or 1D chains. mdpi.comresearchgate.netresearchgate.net This highlights the importance of careful ligand design to control the structure and, consequently, the properties of coordination materials. mdpi.com The additional organic group on the phosphinate ligand (the "pendant" group) can be used to tune the chemical nature of the pores within a MOF structure, a key advantage of phosphinate-based systems. nih.gov

| Ligand Substituent Size | Predominant Coordination Outcome | Structural Dimensionality | Reference |

| Small (e.g., -H) | Bridging coordination due to free rotation | 1D, 2D, or 3D Polymers | mdpi.com |

| Large (e.g., -Me, -Ph) | Chelating coordination, limited rotation | 0D Complexes or 1D Polymers | mdpi.comresearchgate.netresearchgate.net |

Hierarchical Porous Titanium(IV) Phosphonate (B1237965) and Phosphinate Analogs

Hierarchically porous titanium(IV) phosphonates (HPTPs) are a class of hybrid materials noted for their structural flexibility and robust hydrolytic stability, which stems from strong Ti–O–P bonding. rsc.orgrsc.orgresearchgate.net These materials are promising for applications in catalysis, adsorption, and energy storage. rsc.orgresearchgate.net

While much of the research has focused on phosphonates, phosphinate ligands are explored as analogous building units for assembling advanced porous materials. rsc.org According to Hard and Soft Acids and Bases (HSAB) theory, phosphonate groups show a strong affinity for hard metal ions like Ti(IV), leading to thermally and chemically robust structures. rsc.org This principle extends to phosphinates. The challenge in this area lies in overcoming the tendency of Ti(IV) to undergo rapid hydrolysis and condensation, which can lead to poorly crystalline or amorphous materials with limited porosity. rsc.orgmdpi.com Synthetic strategies are being developed to control the self-assembly process and create materials with well-defined hierarchical pore structures. rsc.orgmdpi.com The use of phosphinate linkers, with their distinct geometric and coordination constraints compared to phosphonates, offers an alternative pathway to novel porous titanium-based materials. rsc.orgmdpi.com

Comparative Studies of Phosphinate Ligands with Carboxylate and Phosphonate Systems in Material Assembly

The choice of ligand is a critical factor in the design of coordination materials, and phosphinates offer a unique set of properties when compared to the more common carboxylate and structurally related phosphonate systems.

Phosphinate vs. Carboxylate: The primary advantage of phosphinate linkers over carboxylates is their ability to form stronger coordination bonds with metal centers, particularly hard, high-valent metals like Fe(III) and Zr(IV). acs.orgmdpi.comnih.govrsc.org This enhanced bond strength results in MOFs with significantly greater thermal and hydrothermal stability, a crucial factor for applications in aqueous environments. mdpi.comresearchgate.netnih.gov While carboxylate MOFs are widespread, their instability, especially towards water, can be a major limitation. nih.govnih.gov From a geometric standpoint, the sp3 hybridization of the phosphorus atom in phosphinates differs from the sp2 hybridization of the carbon atom in carboxylates, influencing the angles of coordination. mdpi.com

Phosphinate vs. Phosphonate: Phosphonate ligands possess three oxygen atoms available for coordination, which can lead to complex and varied binding modes. acs.orgresearchgate.net This often results in the formation of dense, non-porous, layered structures that are difficult to predict. acs.orgrsc.orgacs.org In contrast, phosphinates have only two oxygen atoms for coordination, which simplifies their binding behavior and makes the resulting structures more predictable. researchgate.netnih.govchemrxiv.org This often suppresses the tendency to form layered structures, favoring the formation of chain-like motifs. mdpi.comresearchgate.net In terms of acidity and HSAB theory, phosphinic acids are considered to be intermediate between carboxylic and phosphonic acids. acs.orgnih.gov Researchers have demonstrated an "isoreticular continuum," showing that ligands with phosphinate and phosphonate groups can form isostructural MOFs, bridging the gap between these two classes of materials. acs.orgnih.gov

| Ligand Type | Coordinating Atoms | Bond Strength (with hard metals) | Structural Predictability | Common Structure Type | Hydrolytic Stability | Reference |

| Phosphinate | 2 (O, O) | Strong | High | Chains / 3D Frameworks | High | acs.orgmdpi.comresearchgate.netnih.govnih.gov |

| Carboxylate | 2 (O, O) | Weaker | High | Varied Frameworks | Often Low | nih.govnih.gov |

| Phosphonate | 3 (O, O, O) | Very Strong | Low | Dense, Layered | Very High | acs.orgrsc.orgresearchgate.netacs.org |

Exploration of Advanced Material Functionalities from Phosphinate Coordination

The unique structural and chemical characteristics of phosphinate-based coordination materials give rise to a range of advanced functionalities with potential applications in diverse fields. The ability to functionalize the pendant organic group on the phosphorus atom is a key enabler for tailoring these properties. nih.govmdpi.com

Proton Conduction: Phosphinate-based MOFs have been developed as proton-conductive materials. By designing structures with pores lined with hydrophilic, non-coordinated phosphinate groups, pathways for proton transport can be engineered. acs.orgchemrxiv.org This has high potential for applications in fuel cell membranes and other electrochemical devices. acs.org

Selective Adsorption: The chemical nature of the pores in phosphinate MOFs can be precisely tuned by introducing functional groups onto the phosphinate linker. nih.govchemrxiv.org For example, MOFs with dimethylamino or ethyl carboxylate groups pointing into the pores have been synthesized. chemrxiv.org These functionalized materials show a higher affinity for specific pollutants, such as pharmaceuticals in water, compared to unfunctionalized analogs, demonstrating their potential as selective adsorbents for environmental remediation. chemrxiv.org

Luminescence and Optoelectronics: Phosphinate ligands have been used to passivate the surface of semiconductor clusters, such as cadmium phosphide. This ligation can enhance photoluminescent quantum yields (PLQY) and tune the emission wavelength, which is critical for developing materials for displays and lighting. nih.govchemrxiv.org

Catalysis: Metal phosphinate complexes can serve as molecular precursors for catalysts. For example, copper phosphinate complexes have been used to form small, uniform nanoparticles containing both copper and phosphorus, which are active catalysts for processes like ethanol (B145695) dehydrogenation. acs.org

Redox Activity: By incorporating redox-active units like ferrocene (B1249389) into the phosphinate ligand backbone, coordination polymers with interesting electrochemical properties can be synthesized. mdpi.commdpi.com These materials exhibit reversible redox behavior, making them candidates for applications in sensors or battery materials. mdpi.com

Catalytic Roles and Applications of Heptyl Phosphinate

Heptyl Phosphinate in Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. libretexts.org While specific research on this compound in homogeneous catalysis is not extensively detailed in the provided results, the broader context of phosphinate and phosphine (B1218219) compounds offers relevant insights.

Phosphorus-donor compounds are widely used in creating transition metal complexes for homogeneous catalysis because their properties can be easily adjusted. nih.gov Phosphinines, a class of phosphorus-containing heterocycles, are notable for their unique steric and electronic characteristics, making them effective ligands in homogeneous catalytic reactions. rsc.org

In the realm of polymer synthesis, rare earth catalysts incorporating phosphonate (B1237965) compounds, which are structurally related to phosphinates, have been utilized in the homogeneous polymerization of polybutadiene. google.com For instance, a neodymium-based catalyst system containing a phosphonate ligand has been described for this purpose. google.com

The use of phosphine ligands, which share the phosphorus-based catalytic activity, is well-established in homogeneous catalysis. nih.gov For example, rhodium(I) complexes with phosphine ligands are pivotal in industrial processes like hydrogenation and hydroformylation. nih.gov The modularity of these ligands allows for the fine-tuning of the catalyst's performance. acs.org

Heterogeneous Catalysis via Phosphinate-Derived Materials

Heterogeneous catalysis occurs when the catalyst and reactants are in different phases, often with the catalyst being a solid. libretexts.org Phosphinate-derived materials have shown significant promise in this area.

A notable application involves the use of copper phosphinate complexes as precursors for highly dispersed Cu-phosphate/SiO2 catalysts. acs.org These materials are effective in the dehydrogenation of ethanol (B145695). acs.org The process involves depositing the copper phosphinate complexes onto a silica (B1680970) support, followed by thermal decomposition to create the active catalyst. acs.org These catalysts have demonstrated high conversion rates of ethanol and excellent selectivity towards acetaldehyde. acs.org

Zirconium phosphates and phosphonates are another important class of materials for heterogeneous catalysis. mdpi.com Their utility stems from their tunable acidity, thermal stability, and the ability to act as supports for various catalytic species. mdpi.com The presence of hydrophobic groups on the surface of zirconium phosphonates can enhance catalytic activity by facilitating the diffusion of reactants to the active sites. mdpi.com

Furthermore, phosphinate ligands have been employed to stabilize ZnO and Cu colloidal nanocatalysts used in the hydrogenation of carbon dioxide to methanol. rsc.org The use of di(octyl)phosphinate-stabilized nanoparticles improves the stability and catalytic activity of the system. rsc.org This highlights the role of phosphinates in creating stable and active interfaces in multi-component catalyst systems. rsc.org

The following table summarizes the performance of a Cu-phosphate/SiO2 catalyst derived from a copper phosphinate complex in ethanol dehydrogenation. acs.org

Table 1: Catalytic Performance in Ethanol Dehydrogenation

| Catalyst | Max. Ethanol Conversion (%) | Acetaldehyde Selectivity (%) | Temperature (°C) |

|---|---|---|---|

| CuP-1 | 73 | >98 | 325 |

Organophosphorus Catalysis in Diverse Organic Transformations

Organophosphorus compounds, including phosphinates, are versatile catalysts for a wide range of organic transformations. acs.org Nucleophilic phosphine catalysis, a subset of organophosphorus catalysis, utilizes tertiary phosphines to activate various substrates. acs.org

Phosphinates and related compounds are instrumental in several key reactions:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of H-phosphinates with aryl and vinyl halides is a method for forming P-C bonds. organic-chemistry.org

Hydrosilylation: Phosphirenium ions, which can be derived from phosphinates, act as pre-catalysts for the metal-free reduction of carbonyls with silanes. nih.gov

Michaelis-Arbuzov Reaction: This reaction is a classic method for forming phosphonates, and various catalysts, including nanoparticles, have been developed to improve its efficiency. rsc.org

Kabachnik–Fields Reaction: This reaction is used to synthesize α-aminophosphonates, and microwave-assisted methods have been developed using alkyl phenyl-H-phosphinates. rsc.org

The use of polymer-supported triphenylphosphine (B44618) (PS-TPP) showcases the versatility of organophosphorus catalysis in transformations like the Wittig reaction and the synthesis of peptides and acid chlorides. rsc.org

Mechanistic Studies of Catalyst Activity and Selectivity in Phosphinate-Mediated Reactions

Understanding the reaction mechanisms is crucial for optimizing catalyst performance. Mechanistic studies of phosphinate-mediated reactions have provided valuable insights into their activity and selectivity.

In the case of Cu-phosphate/SiO2 catalysts for ethanol dehydrogenation, an unusual initial increase in catalytic activity was observed. acs.org This was attributed to the phosphate (B84403) phase making the reduction of Cu2+ more difficult, with the subsequent gradual reduction of copper leading to increased activity. acs.org Catalyst deactivation was linked to copper diffusion processes. acs.org

For the hydrosilylation of carbonyls catalyzed by phosphirenium ions, mechanistic investigations combining NMR spectroscopy and computational studies revealed that the reaction proceeds through a ring-opening of the phosphirenium ion to form a phosphenium intermediate. nih.gov Catalysis is initiated by the nucleophilic attack of the ketone on the phosphorus center. nih.gov The formation of side products is influenced by the electronic properties of the substituents on the phosphirenium cation. nih.gov

In the context of phospholipase A2, a transition-state analogue containing a phosphonate group, L-1-O-octyl-2-heptyl-phosphonyl-sn-glycero-3-phosphoethanolamine, was used to study the enzyme's catalytic mechanism. nih.gov The phosphonate mimics the tetrahedral intermediate of esterolysis, and its interaction with the enzyme's active site, including the essential calcium ion, was elucidated through structural studies. nih.gov

Kinetic and mechanistic studies of reactions involving phosphine catalysts often utilize techniques like UV/Vis spectrophotometry to determine reaction rates and activation parameters, helping to confirm proposed reaction mechanisms. researchgate.net

The following table lists the compounds mentioned in this article and their corresponding PubChem CIDs.

Advanced Spectroscopic and Analytical Characterization of Heptyl Phosphinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds like heptyl phosphinate. aocs.org It provides detailed information about the connectivity and chemical environment of atoms within the molecule.

³¹P NMR spectroscopy is particularly powerful for analyzing phosphorus-containing compounds due to the 100% isotopic abundance and high gyromagnetic ratio of the ³¹P nucleus. wikipedia.org This technique provides a direct probe into the chemical environment of the phosphorus atom. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the nature of the substituents attached to the phosphorus atom. wikipedia.orghuji.ac.il

For phosphinates, the ³¹P NMR signals typically appear in a characteristic chemical shift range. huji.ac.il The specific chemical shift for this compound provides information about the electronic environment of the phosphorus center, influenced by the heptyl and other attached groups. In proton-coupled ³¹P NMR spectra, the signal for the phosphorus atom is split by adjacent protons, providing valuable information about the number of directly bonded hydrogen atoms. One-bond couplings (¹J P-H) are typically large, often in the range of 600 to 700 Hz. huji.ac.il In proton-decoupled spectra, these couplings are removed, resulting in a single sharp peak that simplifies the spectrum and enhances sensitivity. wikipedia.orghuji.ac.il

Changes in the ³¹P chemical shift can indicate transformations at the phosphorus center, such as hydrolysis or complexation. rsc.orgresearchgate.net For instance, the hydrolysis of a phosphinate ester to a phosphinic acid would result in a noticeable shift in the ³¹P NMR signal. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers complementary information regarding the functional groups and bonding within this compound. upmc.fr

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, key vibrational modes include:

P=O stretching: This is a strong and characteristic absorption band for phosphinates.

P-O-C stretching: These vibrations are also present and provide information about the ester linkage.

C-H stretching and bending: These bands arise from the heptyl group and are typically observed in the regions around 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively. mdpi.com

P-H stretching: If a P-H bond is present, a characteristic stretching vibration would be observed.

The positions and intensities of these bands can be influenced by the molecular environment and intermolecular interactions. acs.org

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about vibrational modes. upmc.fr It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. upmc.fr For this compound, Raman spectroscopy can be used to:

Confirm the presence of specific functional groups.

Study the conformation of the alkyl chains.

Investigate intermolecular interactions in the solid state or in solution.

In some cases, Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the Raman signal, allowing for the detection of very low concentrations of the analyte. researchgate.net

X-ray Diffraction (XRD) and Single-Crystal Crystallography

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid. xos.com

X-ray Diffraction (XRD)

Powder XRD is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material. xos.com For this compound, powder XRD can be used to:

Identify the crystalline form of the compound.

Assess the purity of a crystalline sample.

Study phase transitions as a function of temperature or pressure.

Single-Crystal Crystallography

When a suitable single crystal of this compound can be grown, single-crystal X-ray crystallography can provide a precise and unambiguous determination of its molecular structure. unl.pt This technique yields detailed information about:

Bond lengths and angles within the molecule.

The conformation of the heptyl chain.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the crystal lattice.

This detailed structural information is crucial for understanding the physical and chemical properties of the compound. rsc.orgresearchgate.net

Mass Spectrometry (MS) and High-Resolution Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net It provides information about the molecular weight and elemental composition of a compound.

For this compound, mass spectrometry can be used to:

Confirm the molecular weight of the compound. rsc.org

Elucidate the fragmentation pattern, which can provide structural information. The fragmentation of organophosphorus compounds in the mass spectrometer can be complex but often involves cleavage of the P-O and P-C bonds. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS provides very accurate mass measurements, often to within a few parts per million (ppm). nih.govmdpi.com This high accuracy allows for the unambiguous determination of the elemental formula of a molecule, as it can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov HRMS is particularly valuable for confirming the identity of novel compounds or for analyzing complex mixtures. sciex.com Techniques like electrospray ionization (ESI) are commonly used to ionize non-volatile compounds like this compound for MS analysis. researchgate.net

Integration of Spectroscopic Data with Chemometrics and Multivariate Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.govebsco.com When dealing with large and complex datasets from multiple spectroscopic techniques, chemometrics and multivariate analysis become essential tools. frontiersin.org

For the analysis of this compound, these approaches can be used to:

Correlate data from different techniques: For example, changes observed in NMR spectra can be correlated with vibrational band shifts in FTIR or Raman spectra.

Develop predictive models: By building models based on spectroscopic data, it may be possible to predict certain properties or concentrations of this compound in a mixture.

Pattern recognition: In complex samples, chemometric methods can help to identify the spectral signature of this compound even when it is present with other interfering substances.

The integration of data from NMR, FTIR, Raman, and MS, coupled with chemometric analysis, provides a powerful and comprehensive approach to the characterization of this compound, enabling a deep understanding of its structure, properties, and behavior. frontiersin.org

Chemical Derivatization Strategies Involving Heptyl Phosphinate

Functionalization of Heptyl Phosphinate for Tailored Chemical Reactivity

The functionalization of this compound is a key strategy for creating new molecules with desired properties. By modifying its structure, chemists can tailor its reactivity for various applications, from organic synthesis to materials science. The core of these strategies often involves reactions at the phosphorus center or modifications of the heptyl group.

Key functionalization reactions include:

Esterification and Transesterification : Phosphinic acids can be esterified by reacting them with alcohols, often under microwave irradiation to drive the reaction. scispace.comresearchgate.net For instance, a phosphinic acid could be reacted with heptanol (B41253) to yield a this compound ester. Conversely, existing phosphinate esters can undergo transesterification with higher boiling point alcohols, although these reactions may not always reach full conversion. scispace.com

Alkylation : The O-alkylation of a phosphinic acid salt with an alkyl halide is a common method to produce phosphinate esters. scispace.com For example, a sodium phosphinate salt could be reacted with a heptyl halide to form this compound. A more advanced method involves the direct monoalkylation of alkyl phosphinates at low temperatures using strong bases like lithium hexamethyldisilazide (LHMDS), which allows for the introduction of a second, different alkyl group onto the phosphorus atom. researchgate.net

Arbuzov and Hirao Reactions : The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for forming carbon-phosphorus bonds. A variation of this involves reacting a trialkyl phosphite (B83602) with a heptyl halide. While this typically produces phosphonates, related chemistry can be adapted for phosphinate synthesis. A notable example is the synthesis of diethyl (9-heptyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-9H-purin-6-yl)phosphonate, where a heptyl group is part of a complex purine (B94841) derivative. beilstein-journals.org This synthesis was achieved by reacting 2,6-dichloro-9-heptyl-9H-purine with triethyl phosphite. beilstein-journals.org The Hirao reaction provides another route for C-P bond formation by coupling phosphinates with aryl halides in the presence of a palladium catalyst. scispace.com

Radical Additions : Hydrophosphinylation involves the radical addition of H-phosphinates across a double bond. rsc.org For example, an H-phosphinate could be added to 1-heptene (B165124) under UV irradiation to generate a heptylphosphinate derivative. This atom-economical process provides direct access to functionalized organophosphorus compounds. rsc.org

These strategies allow for the creation of a diverse library of this compound derivatives, each with tailored reactivity. For example, incorporating a this compound moiety into a larger molecule like a purine can impart specific biological or material properties. beilstein-journals.org

Table 1: Key Functionalization Strategies for Phosphinates

| Reaction Type | Reagents | Purpose | Finding |

|---|---|---|---|

| Esterification | Phosphinic Acid + Heptanol | Synthesis of this compound esters | Microwave irradiation can significantly improve reaction efficiency. scispace.comresearchgate.net |

| O-Alkylation | Phosphinate Salt + Heptyl Halide | Synthesis of this compound esters | A fundamental and widely used method for creating phosphinate esters. scispace.com |

| Arbuzov-type Reaction | Dichloro-purine + Triethyl phosphite | C-P bond formation to create complex derivatives | Successfully used to synthesize a C6-phosphonated purine with a heptyl group, demonstrating regioselective substitution. beilstein-journals.org |

| Radical Hydrophosphinylation | H-Phosphinate + 1-Heptene | C-P bond formation via radical addition | An atom-economical method to create functionalized phosphinates, often initiated by UV light. rsc.org |

Strategies for Modifying Ionization and Analytical Signal in Mass Spectrometry

The analysis of organophosphorus compounds like this compound by mass spectrometry (MS) can be challenging due to factors such as polarity, volatility, and ionization efficiency. mdpi.comnih.gov Derivatization is a critical step to overcome these limitations, modifying the analyte to improve its behavior in both gas chromatography (GC) and liquid chromatography (LC) coupled with MS.

Derivatization for GC-MS : For GC-MS analysis, analytes must be volatile and thermally stable. Polar phosphinates often require derivatization to meet these criteria.

Silylation : This is a common technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert polar phosphonic and phosphinic acids into their more volatile silyl (B83357) esters, making them suitable for GC-MS analysis. mdpi.commdpi.com

Alkylation : Esterification through alkylation can also increase volatility. Reagents such as pentafluorobenzyl bromide (PFBBr) are employed to create esters that are not only more volatile but also highly sensitive for detection by electron capture detectors (ECD). mdpi.comresearchgate.net

Derivatization for LC-MS : In liquid chromatography-electrospray ionization (LC-ESI-MS), derivatization aims to enhance ionization efficiency, which directly impacts sensitivity. Organophosphorus acids typically show better signals in negative-ion mode ESI. researchgate.net However, derivatization can be used to improve performance or switch to positive-ion mode, which can be advantageous in certain analytical setups.

Cationic Derivatization : A key strategy to boost sensitivity in positive-ion ESI-MS is to introduce a permanent positive charge into the analyte. This "charge-tagging" approach significantly enhances the signal intensity. For organophosphorus acids, derivatization with reagents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide has been shown to increase the limits of identification by one to two orders of magnitude. researchgate.net This method creates a derivative with a quaternary ammonium (B1175870) group, ensuring strong signal in positive-ion mode.

Modifying Hydrophobicity : Derivatization can alter the hydrophobicity of the analyte, which affects its retention in reversed-phase LC and its ionization efficiency. Reagents like propionic anhydride (B1165640) can be used to modify polar functional groups, leading to changes in chromatographic behavior and potentially improved MS signals. nih.gov

Table 2: Derivatization Reagents for Mass Spectrometry Analysis of Organophosphorus Acids

| Reagent | Technique | Purpose | Expected Outcome for this compound |

|---|---|---|---|

| MSTFA / MTBSTFA | GC-MS | Increases volatility and thermal stability | Forms a volatile silyl ester of the phosphinate group. mdpi.commdpi.com |

| Pentafluorobenzyl bromide (PFBBr) | GC-MS (ECD) | Increases volatility and detector sensitivity | Forms a PFB ester, enhancing detection with electron capture detectors. mdpi.comresearchgate.net |

| Cationic Reagents (e.g., CAX-B) | LC-MS/MS | Introduces a permanent positive charge | Creates a derivative with significantly enhanced signal intensity in positive-ion ESI-MS. researchgate.net |

| Propionic Anhydride | LC-MS/MS | Modifies polarity and hydrophobicity | Alters chromatographic retention and potentially improves ionization. nih.gov |

Derivatization for Enhanced Spectroscopic Sensitivity and Specificity

Beyond mass spectrometry, derivatization can enhance the detection of this compound using other spectroscopic methods like UV-Vis, fluorescence, and Raman spectroscopy. The goal is to introduce a moiety into the molecule that has strong spectroscopic activity, thereby increasing the sensitivity and specificity of the analysis.

Introducing Chromophores and Fluorophores : For techniques based on light absorption or emission, a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be attached to the this compound molecule.

Derivatization with reagents like pentafluorobenzyl bromide (PFBBr), commonly used for GC-ECD, also introduces an aromatic ring system that can be detected by UV spectroscopy. researchgate.net

Specific labeling reagents designed to react with the phosphinate group can introduce highly fluorescent tags, allowing for detection at very low concentrations using fluorescence spectroscopy.

Charge-Switch Derivatization for SERS : Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique. The signal intensity can be dramatically improved by ensuring the analyte strongly adsorbs to the metallic nanoparticle surface (typically silver or gold). A "charge-switch" derivatization can be employed, where the negatively charged phosphinate group is converted into a positively charged moiety. nih.gov This strategy involves reacting the phosphinate with a reagent to form a phosphonium (B103445) or ammonium tag. The resulting positive charge promotes strong electrostatic interaction with negatively charged nanoparticles, leading to a significant enhancement of the Raman signal and improved sensitivity. nih.gov

Modification for NMR and IR Specificity : While not strictly for enhancing sensitivity, derivatization changes the chemical environment of the molecule, leading to more specific signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For example, forming a complex between a this compound derivative and a metal ion will cause a distinct shift in the phosphorus signal (³¹P NMR) and a shift in the P=O stretching frequency in the IR spectrum. researchgate.net This can be used to confirm interactions and elucidate the structure of complex derivatives. The synthesis of a C6-phosphonated purine derivative containing a heptyl group was unambiguously confirmed using ¹H, ¹³C, and ³¹P NMR spectroscopy, along with single-crystal X-ray analysis. beilstein-journals.org

Table 3: Derivatization Strategies for Enhanced Spectroscopic Detection

| Technique | Strategy | Reagent/Method | Purpose |

|---|---|---|---|

| UV-Vis / Fluorescence | Introduce Chromophore/Fluorophore | Tagging with fluorescent labels | Increases sensitivity by allowing detection via light absorption or emission. researchgate.net |

| Surface-Enhanced Raman Spectroscopy (SERS) | Charge-Switch Derivatization | Reagents to form a positively charged tag | Converts the negative phosphinate to a positive group, enhancing surface adsorption and dramatically increasing the Raman signal. nih.gov |

| NMR / IR Spectroscopy | Complexation / Functionalization | Metal ions, organic synthesis | Alters chemical shifts (NMR) and vibrational frequencies (IR) to confirm structural changes and interactions. beilstein-journals.orgresearchgate.net |

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | Not available |

| Heptanol | 8175 |

| 1-Heptene | 8130 |

| Triethyl phosphite | 7751 |

| 2,6-Dichloro-9-heptyl-9H-purine | 138012629 |

| Diethyl (9-heptyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-9H-purin-6-yl)phosphonate | 147879684 |

| Lithium hexamethyldisilazide (LHMDS) | 2724249 |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 21333 |

| Pentafluorobenzyl bromide (PFBBr) | 8617 |

Future Research Directions and Emerging Paradigms for Heptyl Phosphinate

Innovation in "Green" and Sustainable Synthetic Pathways

The chemical industry's shift towards sustainability is a major driver for innovation in the synthesis of phosphinates, including heptyl phosphinate. bioengineer.org Researchers are increasingly focused on developing "green" synthetic routes that minimize environmental impact by using less hazardous reagents, reducing waste, and improving energy efficiency. bioengineer.orgfrontiersin.org

Current synthetic strategies for phosphinates and phosphonates can be complex and may not be environmentally benign. sim2.be Future research will likely prioritize the development of more direct and versatile procedures starting from readily available and less toxic materials. sim2.be One promising avenue is the use of alternative, greener solvents like polyethylene (B3416737) glycol (PEG), which has been successfully employed in the synthesis of benzyl (B1604629) phosphonates. frontiersin.orgresearchgate.net The exploration of catalytic systems, such as the use of potassium iodide (KI) and potassium carbonate (K2CO3), can also lead to milder reaction conditions and improved yields. frontiersin.orgresearchgate.net

Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, presents another exciting frontier. This approach has the potential to significantly reduce solvent waste and energy consumption in the production of metal phosphinates. mdpi.com Additionally, high-throughput synthesis methods can accelerate the discovery of new, more sustainable synthetic pathways by allowing for the rapid screening of various reaction parameters. mdpi.com

Table 1: Comparison of Conventional vs. "Green" Synthetic Approaches for Phosphinates

| Feature | Conventional Synthesis | "Green" Synthesis |

| Starting Materials | Often reliant on hazardous reagents | Focus on readily available, less toxic precursors sim2.be |

| Solvents | Typically volatile organic solvents | Benign solvents like PEG-400 frontiersin.orgresearchgate.net or solvent-free (mechanochemistry) mdpi.com |

| Catalysts | May involve harsh or stoichiometric reagents | Mild and efficient catalytic systems (e.g., KI/K2CO3) frontiersin.orgresearchgate.net |

| Reaction Conditions | Often require high temperatures and pressures | Milder conditions, including room temperature reactions frontiersin.orgresearchgate.net |

| Waste Generation | Can produce significant amounts of waste | Reduced waste through higher atom economy and solvent reduction bioengineer.org |

| Efficiency | Can be multi-step and less efficient | Aims for shorter, more direct synthetic routes sim2.be |

Synergistic Approaches Combining Computational Chemistry and Experimental Synthesis

The integration of computational modeling with experimental synthesis is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes involving phosphinates. ox.ac.ukchemrxiv.org Computational studies, such as those employing Density Functional Theory (DFT), can provide deep mechanistic insights into reaction pathways, tautomerism, and the role of catalysts. researchgate.net This understanding allows for the rational design of experiments and the prediction of optimal reaction conditions, saving time and resources. chemrxiv.org

For instance, computational studies have been crucial in understanding the tautomerism of H-phosphinates and the activation of secondary phosphine (B1218219) oxides (SPOs) by bases like DBU. researchgate.net In the realm of bimetallic catalysis, computational modeling has been instrumental in elucidating the synergistic effects between different metal centers and revealing novel reaction mechanisms. chemrxiv.org These theoretical predictions can then be validated and refined through targeted experimental work. chemrxiv.org

This synergistic approach is also vital for understanding the interactions of phosphinate-based molecules with biological systems. nih.gov Molecular dynamics simulations can model the behavior of phosphinate ligands within complex environments like cell membranes, providing insights into their binding modes and mechanisms of action. nih.gov Such studies are critical for the rational design of new molecules with specific biological activities. researchgate.netresearchgate.net

Exploration of Novel Catalytic Systems and Applications

This compound and its metal complexes hold significant promise as catalysts or catalyst precursors in a variety of organic transformations. The unique electronic and steric properties of the phosphinate group can be tuned to achieve high activity and selectivity. mdpi.com

One area of growing interest is the use of metal phosphinate complexes in catalysis. For example, copper phosphinate complexes have been investigated as precursors for catalysts in ethanol (B145695) dehydrogenation. chemrxiv.orgnih.gov These materials can be deposited on supports like silica (B1680970) to create robust and efficient heterogeneous catalysts. chemrxiv.orgnih.gov The presence of the phosphinate-derived phosphate (B84403) groups can influence the catalyst's activity and stability. chemrxiv.org

Zirconium phosphonates and phosphinates are another class of materials with significant catalytic potential, particularly as solid acid catalysts. mdpi.com Their tunable acidity, thermal stability, and water tolerance make them suitable for a range of reactions, including biomass conversion and various acid-catalyzed transformations. mdpi.com

Future research will likely focus on:

Developing novel metal phosphinate complexes with tailored catalytic properties.

Exploring the use of this compound as a ligand in homogeneous catalysis.

Investigating the application of this compound-derived materials in emerging catalytic fields such as photocatalysis and electrocatalysis. researchgate.net

Utilizing this compound in the synthesis of polymers , where it may act as part of a catalyst system for diene polymerization. google.com

Design and Engineering of Multifunctional Phosphinate-Based Materials

The ability of phosphinate groups to coordinate with metal ions opens up a vast design space for the creation of multifunctional materials with tailored properties. mdpi.comresearchgate.net These materials, often in the form of metal-organic frameworks (MOFs) or hybrid organic-inorganic materials, can exhibit a range of interesting characteristics, including porosity, luminescence, and ion-exchange capabilities. researchgate.netcnr.it

The synthesis of these materials often involves hydrothermal or solvothermal methods, where the phosphinate ligand and a metal salt react to form extended structures. mdpi.comresearchgate.net The choice of the organic component, such as the heptyl group in this compound, can influence the structure and properties of the final material, for example, by controlling the spacing between inorganic layers in layered hybrid materials. researchgate.net

Future research in this area will likely focus on the following:

The synthesis of novel porous phosphinate-based frameworks for applications in gas storage and separation. mdpi.comscispace.com

The development of phosphinate materials with specific optical or magnetic properties for use in sensors or data storage. researchgate.net

The engineering of hybrid materials that combine the properties of phosphinates with other functional components to create materials with synergistic capabilities. rsc.org

The exploration of these materials for applications in biomedicine , such as in drug delivery systems. rsc.org

Development of Advanced Analytical Techniques for In-situ Reaction Monitoring and Characterization

A deeper understanding of the formation and reactivity of this compound requires the development and application of advanced analytical techniques. nih.gov While traditional methods like NMR and mass spectrometry are invaluable for characterizing the final products, there is a growing need for methods that can monitor reactions in real-time. mdpi.comhelsinki.fi

In-situ monitoring provides crucial information about reaction kinetics, intermediates, and the influence of various parameters on the reaction outcome. mdpi.com Techniques such as in-situ spectroscopy (e.g., IR, Raman) and calorimetry can provide this type of dynamic information. researchgate.net

For the characterization of phosphinate-containing materials, a combination of analytical methods is often necessary. helsinki.fi These can include:

Solid-state NMR to probe the local environment of the phosphorus atoms. helsinki.fi

X-ray diffraction to determine the crystal structure of crystalline materials. researchgate.net

Electron microscopy to visualize the morphology of the materials. nih.gov

Spectroscopic techniques like X-ray photoelectron spectroscopy (XPS) to analyze the surface composition and chemical states. helsinki.fi

Chromatographic methods, such as HPLC and ion chromatography, coupled with mass spectrometry (LC-MS) , for the separation and identification of phosphonates and related compounds in complex mixtures. wiley.com

Future advancements in analytical instrumentation, particularly in the area of hyphenated techniques (e.g., LC-NMR) and high-resolution mass spectrometry, will undoubtedly play a critical role in advancing our understanding of this compound and its applications. mdpi.com

Q & A

Q. What experimental strategies are recommended for synthesizing and characterizing heptyl phosphinate with high purity?

- Methodological Answer :

- Synthesis : Optimize reaction conditions (solvent, temperature, catalyst) using alkylation of phosphinic acid precursors. Monitor reaction progress via <sup>31</sup>P NMR to track phosphinate bond formation .

- Characterization :

- Purity : Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm. Validate purity >98% via peak integration .

- Structural Confirmation : Combine <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to resolve alkyl chain connectivity and phosphorus environment. IR spectroscopy (P=O stretch: 1150–1250 cm⁻¹) confirms functional groups .

- Table 1 : Key Characterization Parameters

| Technique | Target Signal | Expected Value |

|---|---|---|

| <sup>31</sup>P NMR | Phosphinate P | δ 25–35 ppm |

| IR | P=O stretch | 1150–1250 cm⁻¹ |

| HPLC | Retention time | Method-dependent |

Q. How can researchers assess the hydrolytic stability of this compound under environmental conditions?

- Methodological Answer :

- Hydrolysis Assay : Conduct pH-dependent studies (pH 4.0, 7.0, 9.0) at 25°C and 50°C. Quantify degradation via LC-MS or <sup>31</sup>P NMR over 5–30 days. Use sodium phosphinate (hydrolysis half-life >1 year at 25°C) as a structural analogue for read-across predictions .

- Kinetic Analysis : Apply first-order kinetics to estimate half-life (t1/2 = ln2/k). Compare with computational models (e.g., EPI Suite) for environmental persistence .

Advanced Research Questions

Q. How should contradictory data on the biological activity of this compound be resolved?

- Methodological Answer :

- Source Analysis : Scrutinize experimental variables (e.g., cell lines, assay pH, solvent carriers) that may alter activity. For example, discrepancies in IC50 values may arise from differential membrane permeability in lipid-rich media .

- Validation : Replicate studies under standardized conditions (e.g., OECD guidelines) with positive/negative controls. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of variations .

Q. What mechanistic insights can crystallography provide into this compound’s interaction with enzymatic targets?

- Methodological Answer :

- Co-crystallization : Co-crystallize this compound with target enzymes (e.g., phosphatases) using vapor diffusion. Resolve structures via X-ray diffraction (2.0–3.0 Å resolution).

- Binding Analysis : Map electron density to identify hydrogen bonds between phosphinate oxygen and active-site residues (e.g., Arg/Lys). Compare with phosphonate analogues to infer transition-state mimicry .

- Table 2 : Crystallography Parameters for DDl Ligase Complex (Example)

| Parameter | Value |

|---|---|

| Resolution | 2.3 Å |

| Rwork/Rfree | 18.7%/22.1% |

| PDB ID | N/A (Hypothetical) |

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Studies : Use software (e.g., AutoDock Vina) to screen derivatives against target/non-target proteins. Prioritize compounds with ΔG < -8 kcal/mol and low RMSD (<2.0 Å) .

- QSAR Analysis : Build models correlating substituent effects (e.g., alkyl chain length) with activity. Validate predictions via synthesis and enzymatic assays .

Data Contradiction & Reproducibility

Q. What steps ensure reproducibility in this compound synthesis across labs?

- Methodological Answer :

- Protocol Standardization : Detail stoichiometry, drying time for solvents, and purification steps (e.g., column chromatography gradients).

- Inter-lab Validation : Share samples with independent labs for cross-validation via NMR and LC-MS. Publish raw spectra and chromatograms in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.